molecular formula C14H16N2O4 B2891482 1-(1H-indol-5-yl)-N-methylmethanamine CAS No. 709649-72-9

1-(1H-indol-5-yl)-N-methylmethanamine

Cat. No.: B2891482
CAS No.: 709649-72-9
M. Wt: 276.292
InChI Key: KRVJSPYHDIXOSA-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-indol-5-yl)-N-methylmethanamine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. This compound features an indole ring system, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reductive amination of indole-5-carboxaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production methods for indole derivatives often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(1H-indol-5-yl)-N-methylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different functional groups such as halides, nitro groups, and carboxylic acids .

Scientific Research Applications

1-(1H-indol-5-yl)-N-methylmethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-indol-5-yl)-N-methylmethanamine involves its interaction with various molecular targets and pathways. The indole ring system allows the compound to bind to multiple receptors and enzymes, influencing biological processes such as cell signaling, gene expression, and metabolic pathways. The exact mechanism can vary depending on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1H-indol-5-yl)-N-methylmethanamine is unique due to its specific substitution pattern on the indole ring, which can result in distinct biological activities and chemical reactivity compared to other indole derivatives .

Properties

IUPAC Name

1-(1H-indol-5-yl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-11-7-8-2-3-10-9(6-8)4-5-12-10/h2-6,11-12H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAPGMOAKIBNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(C=C1)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Indole-5-carbaldehyde (1.0 g, 6.9 mmol) was dissolved in anhydrous methanol (15 mL). Methylamine (9.9 mL of 2M solution in methanol, 19.8 mmol) was added and the reaction was stirred for 3 hr. The solution was concentrated to a yellow oil and then dissolved into anhydrous methanol (20 mL). Sodium borohydride (262 mg, 6.9 mmol) was added and the mixture was stirred overnight. Water (1 mL) was added and the solution was concentrated. Sodium hydroxide (5 mL, 1N) was added and the product was extracted with ethyl acetate (3×20 mL), dried over MgSO4 and concentrated to afford the title compound as a brown oil (980 mg, 91%). 1H NMR (200 MHz, CDCl3) δ 8.60 (s, 1H), 7.56 (s, 1H), 7.35-7.15 (m, 3H), 6.55 (m, 1H), 3.85 (s, 2H), 2.49 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
9.9 mL
Type
reactant
Reaction Step Two
Quantity
262 mg
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four
Yield
91%

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